4-chloro-1-ethyl-3-nitro-1H-pyrazole
CAS No.: 1006993-51-6
Cat. No.: VC7325074
Molecular Formula: C5H6ClN3O2
Molecular Weight: 175.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006993-51-6 |
|---|---|
| Molecular Formula | C5H6ClN3O2 |
| Molecular Weight | 175.57 |
| IUPAC Name | 4-chloro-1-ethyl-3-nitropyrazole |
| Standard InChI | InChI=1S/C5H6ClN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3 |
| Standard InChI Key | SBVDGHFCPWPZQO-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)[N+](=O)[O-])Cl |
Introduction
4-Chloro-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. It is characterized by a five-membered ring structure containing two nitrogen atoms, with a chloro group at the 4-position, an ethyl group at the 1-position, and a nitro group at the 3-position. This compound is of significant interest in medicinal chemistry and agriculture due to its diverse biological activities.
Synthesis Methods
The synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole typically involves multi-step processes that include cyclization, chlorination, and nitration reactions. One common synthetic route involves the reaction of appropriate precursors with hydrazine derivatives under specific conditions, such as in dimethylformamide or under reflux conditions to enhance yield and purity. Industrial production may utilize continuous flow reactors for better control over reaction parameters, ensuring high-quality outputs.
Chemical Reactions
4-Chloro-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including oxidation and substitution reactions. The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen gas, palladium catalyst | 4-chloro-1-ethyl-3-amino-1H-pyrazole |
| Substitution | Amines or thiols, base like sodium hydroxide | Various substituted pyrazoles |
Biological Activities and Applications
This compound exhibits a range of biological activities, making it significant in medicinal chemistry and agriculture. It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities. In agriculture, it is used in the development of agrochemicals, including herbicides and insecticides.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including this compound, against various cancer cell lines. Derivatives similar to this compound have shown promise in targeting protein kinases, which play a crucial role in cell cycle regulation.
Antimicrobial Activity
Research indicates that compounds within the pyrazole family, including this compound, possess antimicrobial properties. The presence of halogen atoms in the structure enhances their efficacy against drug-resistant pathogens.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially inhibiting certain enzymes or receptors.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Structure Differences | Biological Activity |
|---|---|---|
| 4-Chloro-1-methyl-3-nitro-pyrazole | Methyl group instead of ethyl | Similar antibacterial properties |
| 4-Chloro-1-ethyl-3-amino-pyrazole | Amino group instead of nitro | Enhanced anticancer activity |
These comparisons highlight how variations in substituents can influence both the chemical behavior and biological efficacy of pyrazole derivatives.
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